

Application Notes: **N-Methyl-N'-(hydroxy-PEG2)-Cy5** Nucleic Acid Labeling Kit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-N'-(hydroxy-PEG2)-Cy5**

Cat. No.: **B11827087**

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The **N-Methyl-N'-(hydroxy-PEG2)-Cy5** Nucleic Acid Labeling Kit provides a streamlined and efficient method for the covalent labeling of nucleic acids with the far-red fluorescent dye, Cy5. This kit is designed for researchers, scientists, and drug development professionals who require high-quality, fluorescently-labeled DNA, RNA, or oligonucleotides for a variety of molecular biology and imaging applications. The core of this kit is the **N-Methyl-N'-(hydroxy-PEG2)-Cy5** molecule, a Cy5 derivative featuring a polyethylene glycol (PEG) linker. This hydrophilic spacer enhances solubility in aqueous buffers and reduces steric hindrance, facilitating robust and reproducible labeling of a wide range of nucleic acid types and sizes.^[1] ^[2] The resulting Cy5-labeled nucleic acids exhibit bright, stable fluorescence in the far-red spectrum, minimizing background autofluorescence from biological samples and enabling high signal-to-noise ratios in sensitive applications.^[3]

Principle of the Method

The labeling strategy employed in this kit is based on the covalent conjugation of an amine-reactive **N-Methyl-N'-(hydroxy-PEG2)-Cy5** derivative to nucleic acids containing a primary amine group. The hydroxyl group on the provided **N-Methyl-N'-(hydroxy-PEG2)-Cy5** can be activated to an N-hydroxysuccinimide (NHS) ester. This activated Cy5-NHS ester readily reacts with primary amines on the nucleic acid to form a stable amide bond.^[4]^[5] Nucleic acids can be synthesized with amine modifications or enzymatically incorporated with amine-modified

nucleotides to introduce the necessary reactive group for labeling. The reaction is performed under mild conditions to ensure the integrity of the nucleic acid. Following the labeling reaction, a straightforward purification step removes any unconjugated dye, resulting in a highly pure, fluorescently-labeled nucleic acid probe ready for downstream applications.

Applications

The **N-Methyl-N'-(hydroxy-PEG2)-Cy5** Nucleic Acid Labeling Kit is suitable for a wide range of applications requiring the sensitive detection and visualization of nucleic acids.

- Fluorescence In Situ Hybridization (FISH): Labeled probes can be used to detect specific DNA or RNA sequences within fixed cells and tissues, enabling the study of chromosome abnormalities, gene localization, and spatial gene expression.[6][7][8] The far-red emission of Cy5 is particularly advantageous for FISH, as it reduces background autofluorescence from cellular components.[3]
- Microarray Analysis: Cy5-labeled cDNA or cRNA can be used for gene expression profiling on microarrays, allowing for the simultaneous analysis of thousands of genes.[9]
- Quantitative Real-Time PCR (qPCR): Cy5-labeled probes, such as TaqMan probes or molecular beacons, can be used for the sensitive and specific quantification of target nucleic acid sequences.[3][10]
- In Vivo and In Vitro Imaging: The bright and photostable fluorescence of Cy5-labeled nucleic acids allows for the tracking of their localization, transport, and dynamics within living cells and organisms.[9]
- Drug Development: In high-throughput screening assays, Cy5-labeled RNA can be utilized to identify small molecules or peptides that interact with specific RNA targets, aiding in the development of RNA-targeting therapeutics.[3]

Kit Components

- **N-Methyl-N'-(hydroxy-PEG2)-Cy5**, pre-activated as an NHS ester
- Labeling Buffer
- Nuclease-Free Water

- Purification Spin Columns
- Wash Buffer
- Elution Buffer
- Detailed Protocol

Technical Specifications

A summary of the technical data for the **N-Methyl-N'-(hydroxy-PEG2)-Cy5** dye is provided below.

Property	Value
Chemical Name	N-Methyl-N'-(hydroxy-PEG2)-Cy5
Molecular Formula	C ₃₂ H ₄₁ CIN ₂ O ₃
Molecular Weight	537.10 g/mol
Excitation Maximum (λ _{ex})	~649 nm
Emission Maximum (λ _{em})	~667 nm
Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹
Quantum Yield (Φ)	~0.2
Recommended Laser Line	633 nm or 647 nm
Solubility	Water, DMSO, DMF

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Nucleic Acids

This protocol describes the labeling of 1 µg of an amine-modified oligonucleotide. The reaction can be scaled up or down as needed.

Materials Required:

- **N-Methyl-N'-(hydroxy-PEG2)-Cy5 Nucleic Acid Labeling Kit**
- Amine-modified nucleic acid (e.g., oligonucleotide, DNA, or RNA)
- Microcentrifuge
- Pipettes and nuclease-free tips

Procedure:

- Prepare the Nucleic Acid: Dissolve the amine-modified nucleic acid in the provided Labeling Buffer to a final concentration of 1 mg/mL.
- Reconstitute the Cy5 Dye: Briefly centrifuge the vial of Cy5-NHS ester to collect the contents at the bottom. Add 10 μ L of Nuclease-Free Water to the vial to create a 10 mM stock solution. Vortex briefly to dissolve the dye completely.
- Set up the Labeling Reaction: In a nuclease-free microcentrifuge tube, combine the following:
 - 1 μ L of 1 mg/mL amine-modified nucleic acid
 - 9 μ L of Labeling Buffer
 - 1 μ L of 10 mM Cy5-NHS ester stock solution
- Incubate: Mix the reaction gently by pipetting up and down. Incubate the reaction for 1-2 hours at room temperature, protected from light. For longer nucleic acids or to increase labeling efficiency, the incubation time can be extended up to 4 hours.
- Proceed to Purification: After incubation, proceed immediately to the purification protocol to remove unconjugated dye.

Protocol 2: Purification of Labeled Nucleic Acid

This protocol is for the purification of the labeled nucleic acid from the labeling reaction using the provided spin columns.

Materials Required:

- Labeled nucleic acid from Protocol 1
- Purification Spin Columns
- Wash Buffer
- Elution Buffer
- Nuclease-free collection tubes
- Microcentrifuge

Procedure:

- Prepare the Spin Column: Place a spin column into a clean collection tube. Add 500 μ L of Wash Buffer to the column and centrifuge at 10,000 \times g for 1 minute. Discard the flow-through.
- Load the Sample: Add the 11 μ L labeling reaction to the spin column.
- Incubate: Let the column stand at room temperature for 2 minutes.
- First Wash: Centrifuge at 10,000 \times g for 1 minute. Discard the flow-through.
- Second Wash: Add 500 μ L of Wash Buffer to the column and centrifuge at 10,000 \times g for 1 minute. Discard the flow-through.
- Dry Spin: Centrifuge the empty column at 10,000 \times g for 2 minutes to remove any residual ethanol.
- Elute: Transfer the spin column to a new, clean nuclease-free collection tube. Add 20-50 μ L of Elution Buffer to the center of the column membrane. Incubate at room temperature for 2 minutes.
- Collect Labeled Nucleic Acid: Centrifuge at 10,000 \times g for 1 minute to collect the purified, labeled nucleic acid.

- Storage: Store the labeled nucleic acid at -20°C, protected from light.

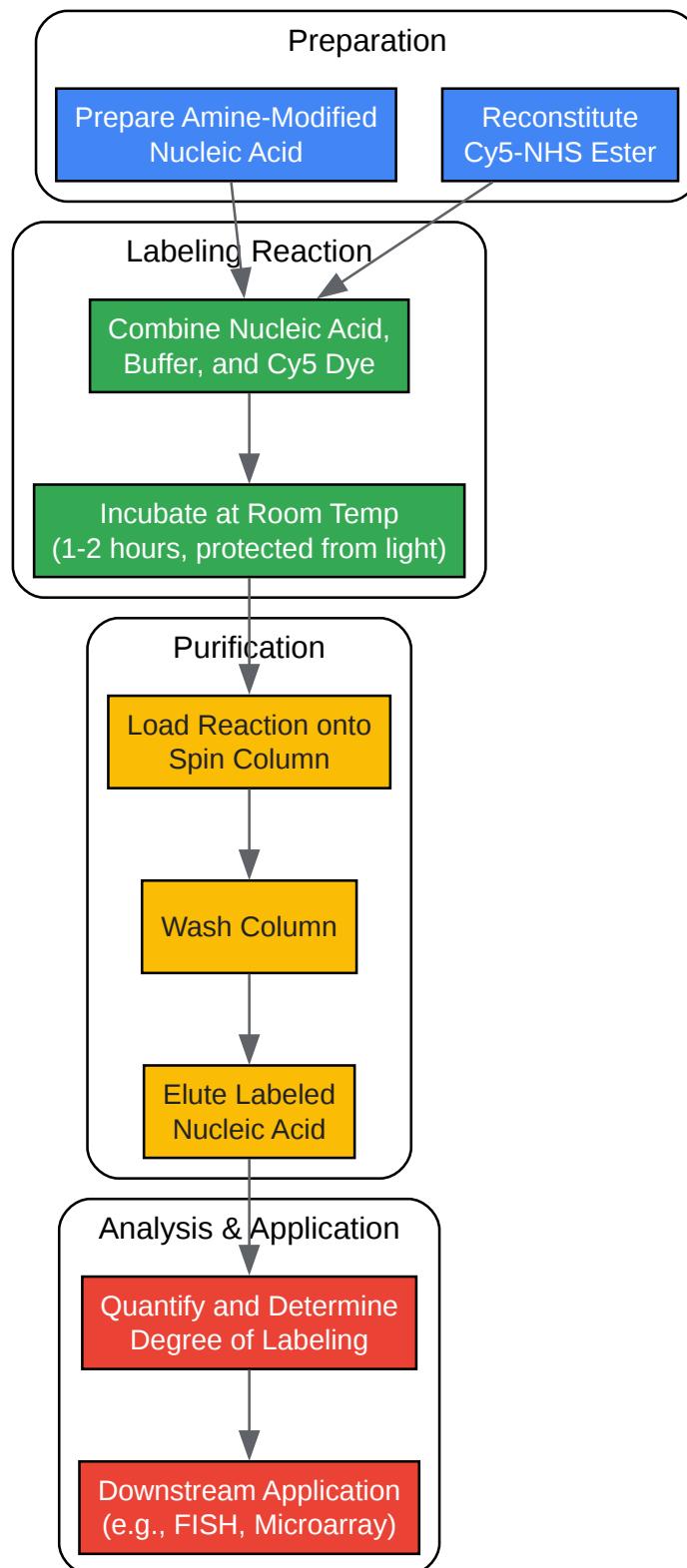
Protocol 3: Quantification of Labeled Nucleic Acid

The concentration of the labeled nucleic acid and the degree of labeling (DOL) can be determined using a spectrophotometer.

Procedure:

- Measure Absorbance: Measure the absorbance of the purified labeled nucleic acid at 260 nm (for nucleic acid) and 649 nm (for Cy5).
- Calculate Nucleic Acid Concentration:
 - Correction Factor (CF) = A_{260} of Cy5 / A_{649} of Cy5 = 0.05
 - Corrected A_{260} = Measured A_{260} - (Measured A_{649} x CF)
 - Nucleic Acid Concentration ($\mu\text{g/mL}$) = Corrected A_{260} x Dilution Factor x (33 for ssDNA/RNA or 50 for dsDNA)
- Calculate Dye Concentration:
 - Dye Concentration (pmol/ μL) = (Measured A_{649} x 1,000,000) / 250,000
- Calculate Degree of Labeling (DOL):
 - DOL = (pmol of dye) / (pmol of nucleic acid)

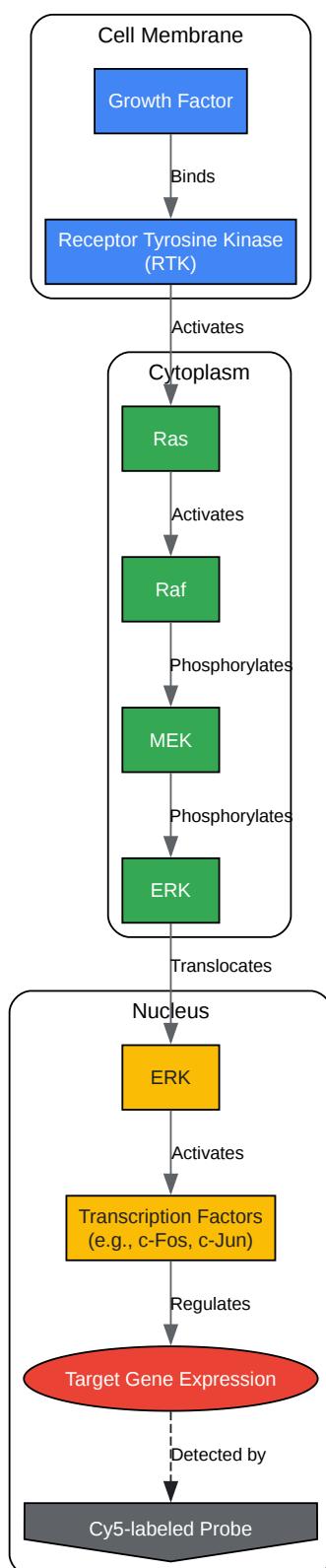
Quantitative Data Summary


Parameter	Typical Value/Range	Notes
Labeling Efficiency	1 dye molecule per 20-60 bases	Can be adjusted by varying the dye-to-nucleic acid ratio and incubation time. [11]
Recovery from Purification	> 85%	Using the provided spin columns.
Photostability	Moderate	Cy5 is susceptible to photobleaching, especially in the presence of ozone. Consider using photostabilizing agents for long-term imaging. Covalently linking cyclooctatetraene (COT) to Cy5 can significantly enhance photostability. [12] [13]
Signal-to-Noise Ratio (in FISH)	High	The far-red emission of Cy5 minimizes background autofluorescence, leading to improved signal-to-noise ratios. [3] Double labeling of FISH probes can further increase signal intensity. [10]

Troubleshooting Guide

Problem	Possible Cause	Solution
Low Labeling Efficiency	Inefficient removal of amine-containing buffers (e.g., Tris) from the nucleic acid sample.	Purify the amine-modified nucleic acid to remove any interfering substances before labeling. [14]
pH of the labeling reaction is not optimal.	Ensure the labeling buffer maintains a pH between 8.0 and 9.0 for efficient NHS ester chemistry. [5]	
Degraded Cy5-NHS ester.	Store the Cy5-NHS ester desiccated and protected from light. Reconstitute immediately before use.	
High Background Fluorescence	Incomplete removal of unconjugated dye.	Repeat the purification step or use an alternative purification method like ethanol precipitation.
Non-specific binding of the labeled probe.	Optimize hybridization and washing conditions (e.g., increase stringency) in your application.	
No or Weak Fluorescent Signal	Low concentration of labeled nucleic acid.	Quantify the labeled nucleic acid to ensure sufficient material is used in the downstream application.
Photobleaching of the Cy5 dye.	Minimize exposure of the labeled probe to light. Use an anti-fade mounting medium for microscopy. [3]	
Incorrect filter set on the imaging system.	Ensure the excitation and emission filters are appropriate for Cy5 (Ex/Em: ~649/667 nm).	

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for nucleic acid labeling.

MAPK Signaling Pathway

[Click to download full resolution via product page](#)

References

- 1. High resolution multicolor fluorescence *in situ* hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: N-Methyl-N'-(hydroxy-PEG2)-Cy5 Nucleic Acid Labeling Kit]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11827087#n-methyl-n-hydroxy-peg2-cy5-nucleic-acid-labeling-kit>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com